molecular formula C12H12F3NO3 B2505801 (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester CAS No. 1228376-92-8

(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester

Cat. No.: B2505801
CAS No.: 1228376-92-8
M. Wt: 275.227
InChI Key: RZKOYOIHUHJSRY-ONGXEEELSA-N
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Description

(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester is a synthetic, fluorinated proline analog designed for advanced peptide research and chemical biology. The compound features a benzyl ester group, which serves as a standard protecting group for the carboxylic acid functionality, allowing for controlled deprotection during solid-phase peptide synthesis (SPPS) . The core research value of this (2S,4S)-stereoisomer lies in its use as a strategic 19F-NMR probe and a low-disturbance structural label within polypeptide chains. Studies on closely related γ-trifluoromethyl prolines have demonstrated that this modification preserves the overall conformational properties of native proline, including amide bond populations (s-trans vs. s-cis) and thermodynamic parameters of isomerization . This makes it an excellent tool for studying peptide and protein structure, dynamics, and interactions in solution and within lipid bilayers without significantly perturbing the native fold . The incorporation of the 19F-atom from the trifluoromethyl group provides a sensitive spectroscopic handle for 19F-NMR spectroscopy, enabling researchers to observe biologically relevant processes such as peptide re-alignment in membranes . Furthermore, substitutions at the 4-position of the proline ring are well-known to influence key conformational equilibria, including the cis/trans isomerization of the peptide bond and the endo/exo puckering of the pyrrolidine ring, allowing for fine-tuning of peptide stability and structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl (2S,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKOYOIHUHJSRY-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Serine Esters with Trifluoroacetaldehyde Hemiacetal

The foundational step involves the acid-catalyzed condensation of L-serine benzyl ester hydrochloride with trifluoroacetaldehyde methyl hemiacetal. Pyridinium p-toluenesulfonate (PPTS) catalyzes this reaction in toluene under azeotropic conditions (Dean-Stark apparatus) at 140°C, driving imine formation and subsequent cyclization to the oxazolidine ring. The reaction yields a mixture of cis- and trans-4-trifluoromethyl-pseudoproline-benzyl ester diastereomers, which are separable via silica gel chromatography (cyclohexane/ethyl acetate gradient).

Key Reaction Parameters

  • Catalyst : PPTS (10 mol%)
  • Solvent : Toluene
  • Temperature : 140°C
  • Yield : 70–80% for trans-isomer; 8% for cis-isomer

Stereochemical Control and Diastereomer Resolution

The trans-isomer predominates due to steric hindrance between the CF₃ group and the oxazolidine ring’s substituents. Flash chromatography with cyclohexane/ethyl acetate (70:30 to 60:40) resolves the diastereomers, with the cis-isomer eluting first. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry: the cis-isomer exhibits distinct coupling patterns (e.g., $$^3J{H-F}$$ = 5.2 Hz) compared to the *trans*-isomer ($$^3J{H-F}$$ = 4.5 Hz).

Functionalization and Protection Strategies

N-Acylation with Fluorenylmethyloxycarbonyl (Fmoc) Groups

Post-condensation, the pseudoproline undergoes N-acylation using Fmoc-protected amino acid chlorides. For example, Fmoc-L-prolyl chloride reacts with cis-CF₃ΨPro-OBn in dichloromethane at room temperature, yielding Fmoc-L-Pro-CF₃ΨPro-OBn in 76–97% yield. This step introduces orthogonal protection for subsequent solid-phase peptide synthesis (SPPS).

Benzyl Ester Deprotection via Hydrogenolysis

Catalytic hydrogenation (10% Pd/C, H₂ gas) cleaves the benzyl ester, generating the free carboxylic acid (Fmoc-L-Pro-CF₃ΨPro-OH). This step is quantitative and preserves the oxazolidine ring’s integrity.

Optimization of Hydrolysis and Saponification

Calcium-Mediated Saponification

Recent methodologies employ CaCl₂ and NaOH in isopropanol/water (7:3) to hydrolyze ester functionalities while protecting base-sensitive groups. This approach minimizes Fmoc deprotection and improves yields (36–82%) compared to traditional alkaline hydrolysis.

Optimized Conditions

  • Additive : CaCl₂ (0.8 M)
  • Base : NaOH (2 equiv)
  • Solvent : i-PrOH/H₂O (7:3)
  • Time : 16 hours at 25°C

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The cis-isomer shows distinct resonances for the oxazolidine protons (δ 3.39–3.63 ppm) and CF₃ coupling ($$^3J_{H-F}$$ = 5.2 Hz).
  • ¹⁹F NMR : Singlets at δ -79.98 ppm (cis) and -79.41 ppm (trans).
  • IR Spectroscopy : Stretching vibrations at 1751 cm⁻¹ (C=O ester) and 1687 cm⁻¹ (oxazolidine C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times of 4.5 min (cis) and 6.9 min (trans).

Comparative Analysis of Synthetic Methods

Parameter Classical Method Calcium-Mediated
Yield 70–80% 36–82%
Diastereomeric Ratio 9:1 (trans:cis) Not reported
Reaction Time 2–4 hours 16 hours
Stereocontrol Moderate High

Chemical Reactions Analysis

Esterification and Deprotection Reactions

The benzyl ester group undergoes controlled hydrolysis under acidic or catalytic hydrogenation conditions. For example:

  • Deprotection : Treatment with trifluoroacetic acid (TFA)/water/TIS (9.0:0.5:0.25) removes the benzyl ester and other acid-labile protecting groups in a single step .

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield the free carboxylic acid, critical for subsequent peptide coupling .

Peptide Coupling and Conformational Influence

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during peptide bond formation. Key observations include:

  • Amide Bond Isomerization : In model compound Ac-TfmPro-OMe, the equilibrium constant Ktrans/cis=4.0K_{\text{trans/cis}} = 4.0, indicating a slight preference for the s-trans conformation over s-cis .

  • Activation Energy : The cis-to-trans isomerization barrier is 81.8kJ mol181.8 \, \text{kJ mol}^{-1}, marginally lower than native proline (84.5kJ mol184.5 \, \text{kJ mol}^{-1}) .

Parameter(2S,4S)-TfmProNative Proline
Ktrans/cisK_{\text{trans/cis}}4.04.5
Ea(kJ mol1)E_a \, (\text{kJ mol}^{-1})81.884.5

Oxidation and Dimerization

Post-synthesis, the compound participates in disulfide bond formation:

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes thiol groups in penicillamine residues to form intramolecular disulfide bonds, critical for cyclized peptides like α4β7 antagonists .

  • Dimerization : A diglycolate linker connects two decapeptide units, enhancing binding avidity in therapeutic agents .

Stereochemical Stability

The (2S,4S) configuration remains intact under standard synthesis conditions:

  • X-Ray Analysis : Crystals of Ac-TfmPro-OMe confirmed retention of stereochemistry, with no epimerization observed during hydrogenation or saponification .

  • ¹⁹F-NMR : Single diastereomer sign

Scientific Research Applications

Protein Stability and Folding

Fluorinated prolines, including (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester, have been utilized to enhance protein stability and folding pathways. In studies involving ubiquitin, the incorporation of fluorinated prolines demonstrated significant effects on protein-protein interactions and dynamics. For instance, the compound was shown to alter the cis-trans ratios of peptide bonds when interacting with peptidyl-prolyl isomerases like cyclophilin D .

Peptide Synthesis

The compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural properties help prevent peptide aggregation, which is crucial for synthesizing high-purity peptides. Pseudoproline derivatives have been employed to facilitate the synthesis of complex peptides with improved yields and reduced side reactions .

Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds derived from this compound. For example, analogs incorporating this pseudoproline exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as therapeutic agents .

Study on Protein Dynamics

A notable study explored the use of this compound in understanding protein dynamics through NMR spectroscopy. The incorporation of this compound into peptide sequences allowed researchers to monitor conformational changes in real-time, providing insights into binding affinities and interaction mechanisms with target proteins .

Synthesis of Peptidomimetics

In another case study, researchers synthesized peptidomimetics based on this compound to mimic neuroprotective peptides. These peptidomimetics were evaluated for their ability to penetrate biological membranes and exert neuroprotective effects in vitro, highlighting the compound's versatility in drug design .

Data Tables

Application AreaDescriptionKey Findings
Protein StabilityEnhances folding and stability in proteins like ubiquitinAlters cis-trans ratios; improves binding
Peptide SynthesisUsed as a building block in SPPSReduces aggregation; improves yield
Anticancer ActivityInvestigated for cytotoxic effects against cancer cell linesSignificant inhibition observed
Protein Dynamics MonitoringNMR studies to observe conformational changesReal-time insights into protein interactions

Mechanism of Action

The mechanism of action of (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester involves its ability to disrupt secondary structures in peptides. This disruption is achieved through the introduction of the pseudoproline ring, which induces conformational changes in the peptide backbone. The trifluoromethyl group further enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester lies in its trifluoromethyl substituent and benzyl ester group. Comparable compounds include:

  • Boc-(2S,4S)-perfluoro-tert-butyl-4-hydroxyproline methyl ester (Compound 8, ): Features a perfluoro-tert-butyl group (-C(CF₃)₃) instead of -CF₃ and a methyl ester.
  • (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester () : Lacks fluorine substituents but shares a benzyl group at the 4-position. The ethyl ester here may reduce steric bulk compared to the benzyl ester in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Substituents Applications
This compound* C₁₆H₁₈F₃NO₃ 329.3 (calculated) -CF₃, benzyl ester Peptide synthesis, ¹⁹F NMR
Boc-(2S,4S)-perfluoro-tert-butyl-4-hydroxyproline methyl ester C₁₇H₂₀F₉NO₅ 523.3 >95% -C(CF₃)₃, methyl ester ¹⁹F NMR/MRI imaging
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester C₁₉H₂₅NO₅ 347.4 ≥95% Benzyl, ethyl ester, Boc group Peptide synthesis (discontinued)

Key Findings and Limitations

  • Fluorinated pseudoprolines like the target compound balance conformational control and spectroscopic utility, but direct comparative data on trifluoromethyl derivatives remain scarce.
  • highlights the versatility of fluorinated prolines in imaging, while underscores challenges in commercial availability for non-fluorinated analogs.
  • Future studies should address the stability and peptide-compatibility of benzyl esters in trifluoromethyl-pseudoprolines, as well as comparative ¹⁹F NMR performance.

Biological Activity

(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester is a modified amino acid that has garnered significant attention in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This compound serves as a proline surrogate, influencing the conformational dynamics of peptides and proteins, which can enhance their stability and bioactivity.

Synthesis and Structural Properties

The synthesis of this compound typically involves modifications to standard proline derivatives. The introduction of a trifluoromethyl group enhances hydrophobic interactions, which can affect the compound's overall conformation and biological interactions. The compound has been characterized using various techniques, including NMR and X-ray crystallography, confirming its diastereomeric purity and structural integrity .

The biological activity of this compound is primarily attributed to its ability to induce cis-amide bonds in peptide backbones. This modification can lead to enhanced stability against proteolytic degradation and improved binding affinities for biological targets. The incorporation of this pseudoproline into peptides has been shown to modulate their conformational preferences, potentially increasing their efficacy as therapeutic agents .

Antimicrobial Properties

Research has demonstrated that peptides containing (2S,4S)-4-Trifluoromethyl-pseudoproline exhibit notable antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against various Gram-positive and Gram-negative bacteria. These findings suggest that the compound may enhance the membrane-disrupting capabilities of peptides, leading to rapid bacterial cell lysis .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of peptides modified with (2S,4S)-4-Trifluoromethyl-pseudoproline, it was found that they generally exhibited low toxicity towards mammalian cell lines. This selectivity is crucial for developing therapeutic agents that target bacterial infections without adversely affecting human cells. The balance between antimicrobial potency and cytotoxicity is an essential consideration in drug design .

Study 1: Peptide Modifications

In a study focusing on the modification of gramicidin S analogues with (2S,4S)-4-Trifluoromethyl-pseudoproline, researchers observed that these analogues maintained structural integrity while enhancing antimicrobial activity. Circular dichroism spectroscopy indicated that the modified peptides retained a similar helical structure to the parent compound, suggesting that the pseudoproline did not significantly disrupt the peptide's conformation .

Study 2: Cancer Therapeutics

Another study investigated the use of (2S,4S)-4-Trifluoromethyl-pseudoproline in developing peptidomimetics targeting heat shock protein 90 (Hsp90), a critical player in cancer cell proliferation. The incorporation of this pseudoproline improved the binding affinity of the peptidomimetics to Hsp90, demonstrating potential for therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity Observation Reference
Antimicrobial ActivityMICs in low micromolar range
CytotoxicityLow toxicity on mammalian cells
Binding AffinityEnhanced affinity for Hsp90
Structural IntegrityMaintained helical structure

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving high enantiomeric purity in (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester?

  • Methodology :

  • Chiral Auxiliaries : Use (2S,4S)-configured precursors, such as Boc-protected hydroxyproline derivatives, to control stereochemistry during fluorination. For example, trifluoromethylation can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions (N₂ atmosphere) to minimize side reactions .
  • Purification : Employ chiral column chromatography (e.g., with cellulose-based stationary phases) to resolve enantiomers. Confirmation of purity via ¹⁹F NMR or polarimetry is critical .

Q. How can NMR spectroscopy be optimized to confirm the stereochemistry and trifluoromethyl positioning in this compound?

  • Methodology :

  • ¹H-¹H Coupling Analysis : Compare coupling constants (e.g., J₃,₄ for proline ring protons) with literature values of (2S,4S) configurations. For example, in analogous compounds, J₃,4 values < 4 Hz indicate cis-4-hydroxyproline stereochemistry .
  • ¹⁹F NMR : Leverage the distinct chemical shift of the trifluoromethyl group (δ ~ -60 to -70 ppm) to confirm substitution position and assess electronic effects on the proline ring .

Q. What are the standard protocols for characterizing ester hydrolysis kinetics under acidic/basic conditions?

  • Methodology :

  • Acidic Hydrolysis : Monitor benzyl ester cleavage using TLC or HPLC under 1 M HCl/THF (1:1 v/v) at 50°C. Quench aliquots at intervals and quantify residual ester via UV-vis (λ = 254 nm) .
  • Basic Hydrolysis (Saponification) : Use 0.1 M NaOH in MeOH/H₂O (3:1), track reaction progress via pH titration, and isolate products (carboxylic acid and benzyl alcohol) via acidification and extraction .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the conformational dynamics of the pseudoproline ring, and what experimental techniques validate these effects?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to identify envelope or twist-boat conformations. For example, shows that substituents like nitro or benzyl groups induce envelope conformations via steric or electronic effects .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to study ring puckering rates. Slow exchange between conformers at low temperatures (< -40°C) reveals distinct trifluoromethyl-induced rigidity .

Q. What strategies mitigate side reactions during trifluoromethylation of pseudoproline precursors?

  • Methodology :

  • Reagent Selection : Avoid strong bases (e.g., LDA) that may deprotonate the proline ring. Use milder fluorinating agents like (PhSO₂)₂NF (DAST analogs) with controlled stoichiometry .
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a p-nitrobenzoate ester) to prevent undesired fluorination at the 4-position. Remove the protecting group post-fluorination using K₂CO₃/MeOH .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across fluorination methodologies?

  • Methodology :

  • Controlled Replication : Reproduce methods under identical conditions (solvent purity, inert atmosphere, reagent batches). For example, reports yields of 70–85% using DAST, but lower yields (<50%) may arise from trace moisture .
  • Side-Product Analysis : Use LC-MS to identify byproducts (e.g., over-fluorinated species or epimerized derivatives). Adjust reaction time/temperature to minimize decomposition .

Q. What role does the benzyl ester play in modulating solubility for bioconjugation or peptide synthesis applications?

  • Methodology :

  • Solubility Screening : Compare solubility in polar (DMSO, DMF) vs. nonpolar (toluene, CH₂Cl₂) solvents. Benzyl esters enhance solubility in organic phases, facilitating solid-phase peptide synthesis (SPPS) .
  • Selective Deprotection : Use hydrogenolysis (H₂/Pd-C) or TFA cleavage to remove the benzyl group while retaining acid-sensitive functionalities (e.g., trifluoromethyl) .

Data Contradiction Analysis

Q. How should conflicting data on the hydrolytic stability of the benzyl ester in acidic vs. neutral media be reconciled?

  • Methodology :

  • pH-Dependent Kinetics : Conduct parallel hydrolysis experiments at pH 2 (HCl), 7 (buffer), and 10 (NaOH). Use Arrhenius plots to compare activation energies. suggests alkaline conditions accelerate hydrolysis via nucleophilic attack, while acidic conditions favor protonation of the ester carbonyl .
  • Structural Validation : Confirm post-hydrolysis products (carboxylic acid vs. carboxylate) via IR (C=O stretch at 1700 cm⁻¹ for acid) and [¹³C NMR] .

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